molecular formula C11H12N2S B048802 2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile CAS No. 112629-72-8

2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile

Cat. No.: B048802
CAS No.: 112629-72-8
M. Wt: 204.29 g/mol
InChI Key: ZVFKNYGODAVOPX-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound features a nicotinonitrile core substituted with allylsulfanyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile typically involves the reaction of 4,6-dimethylnicotinonitrile with allyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The allylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-4,6-dimethylnicotinonitrile
  • 2-(Ethylsulfanyl)-4,6-dimethylnicotinonitrile
  • 2-(Propylsulfanyl)-4,6-dimethylnicotinonitrile

Uniqueness

2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile is unique due to the presence of the allylsulfanyl group, which imparts specific reactivity and potential biological activity. The allyl group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4,6-dimethyl-2-prop-2-enylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-4-5-14-11-10(7-12)8(2)6-9(3)13-11/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFKNYGODAVOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383236
Record name 4,6-Dimethyl-2-[(prop-2-en-1-yl)sulfanyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112629-72-8
Record name 4,6-Dimethyl-2-[(prop-2-en-1-yl)sulfanyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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